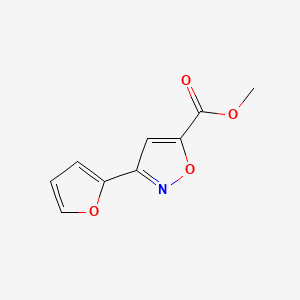

Methyl 3-(furan-2-yl)isoxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(furan-2-yl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-12-9(11)8-5-6(10-14-8)7-3-2-4-13-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQNXHGUQREERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263825 | |

| Record name | Methyl 3-(2-furanyl)-5-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33545-42-5 | |

| Record name | Methyl 3-(2-furanyl)-5-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33545-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-furanyl)-5-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(furan-2-yl)isoxazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-furanmethanol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield the desired isoxazole derivative . The reaction typically requires refluxing in methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furan-2-yl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted isoxazole and furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(furan-2-yl)isoxazole-5-carboxylate has been identified as a potential lead compound in drug development due to its biological activity. Notably, it exhibits:

- Antimicrobial Properties : Research indicates that derivatives of isoxazole, including this compound, may possess significant antimicrobial activity. Studies have demonstrated that modifications in the structure can enhance efficacy against various pathogens .

- Anticancer Activity : Isoxazole derivatives are being explored for their anticancer potential. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . this compound's mechanism of action may involve the inhibition of specific enzymes or receptors implicated in tumor growth .

Agrochemical Applications

The compound's unique properties also make it a candidate for use in agrochemicals. Its potential applications include:

- Pesticide Development : The structural characteristics of this compound suggest it could be utilized in developing new pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its applications include:

- Synthesis of Other Compounds : The compound can undergo various chemical reactions, such as cycloadditions and functional group transformations, allowing chemists to create diverse derivatives with tailored properties .

Table: Comparison of Isoxazole Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Furan-substituted isoxazole | Exhibits distinct electronic properties due to furan influence |

| Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate | Benzofuran moiety | Different biological activities |

| Methyl 4-(furan-2-yl)isoxazole-3-carboxylate | Substituted at the 4-position | Varies reactivity patterns |

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound and related compounds:

- A study highlighted the anticancer properties of isoxazoles where structural modifications led to enhanced COX inhibitory activity, suggesting potential therapeutic strategies for cancer treatment .

- Another research effort demonstrated that specific isoxazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of methyl 3-(furan-2-yl)isoxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in signal transduction .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physical/chemical properties:

Key Observations :

- Steric Effects : Bulky substituents like purine () or biphenyl () reduce synthetic yields (e.g., 63% vs. 82% for simpler analogs in ).

- Biological Relevance : Phenyl and bromophenyl analogs () are associated with antibacterial activity, while purine-linked derivatives () may target nucleotide-binding proteins.

Target Compound vs. Analogs:

- Methyl 3-phenylisoxazole-5-carboxylate : Synthesized via alcoholysis of 3-phenyl-isoxazole-5-carbonyl chloride in dichloromethane .

- Ethyl 3-((2-amino-6-chloro-9H-purin-9-yl)methyl)isoxazole-5-carboxylate: Prepared via nucleophilic substitution between a purine derivative and ethyl 3-(chloromethyl)isoxazole-5-carboxylate (63% yield) .

Comparison: The target compound’s synthesis may resemble phenyl analog routes (), but furan introduction could require specialized conditions (e.g., Pd-catalyzed cross-coupling).

Physicochemical Properties

Spectroscopic Data :

- NMR Shifts : Phenyl analogs () show aromatic protons at δ 7.28–8.25 ppm, while furan-containing compounds () exhibit peaks near δ 6.5–7.5 ppm for furan protons.

Biological Activity

Methyl 3-(furan-2-yl)isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C₉H₇N₁O₄

- Molecular Weight : Approximately 193.16 g/mol

- Appearance : Pale yellow solid

- Boiling Point : Approximately 343.2 °C at 760 mmHg

- Density : About 1.3 g/cm³

This compound contains an isoxazole ring, which is a five-membered heterocyclic structure that includes nitrogen and oxygen atoms, and is substituted with a furan moiety at the 3-position and a carboxylate group at the 5-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways. The exact mechanism can vary based on the target enzyme or receptor involved, often affecting metabolic pathways or signal transduction processes.

Biological Activities

Research has highlighted several key areas where this compound exhibits biological activity:

Anticancer Activity

Studies have shown that derivatives of isoxazole compounds, including this compound, possess significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 5a | Huh7 | 4.7 | Better than 5-FU (21.0 µM) |

| 5b | MCF7 | 3.6 | Comparable to 5-FU (14.1 µM) |

| 5t | HCT116 | 8.5 | Selective against cancer cells |

These results indicate that certain derivatives exhibit potent cytotoxicity against liver and breast cancer cell lines, suggesting that this compound could serve as a lead compound for further anticancer drug development .

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial activity. Research indicates that isoxazole derivatives can serve as potential lead compounds for developing new antimicrobial agents. The specific mechanisms by which these compounds exert their antimicrobial effects require further investigation.

Study on Isoxazole Derivatives

A comprehensive study evaluated a series of isoxazole derivatives for their anticancer activities across multiple cell lines. The study reported that several compounds demonstrated IC50 values significantly lower than established chemotherapeutic agents, indicating their potential as more effective treatments for certain types of cancer .

Mechanistic Insights

Further investigations into the mechanism of action revealed that some derivatives induce apoptosis in cancer cells through caspase activation and cell cycle arrest at specific phases (S and G2/M). This suggests that this compound may influence critical cellular processes leading to cancer cell death .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the most reliable synthetic routes for Methyl 3-(furan-2-yl)isoxazole-5-carboxylate, and how can reaction conditions be optimized for higher yields? Methodological Answer: The compound can be synthesized via alcoholysis of a pre-formed isoxazole carbonyl chloride intermediate, as demonstrated in analogous isoxazole derivatives (e.g., methyl 3-phenylisoxazole-5-carboxylate) . Reaction conditions such as solvent choice (e.g., dichloromethane), temperature control, and stoichiometric ratios of reagents are critical. Yield optimization may require iterative adjustments, including catalyst screening (e.g., triethylamine for deprotonation) and purification via column chromatography .

Advanced Question: Q. How can computational methods like density functional theory (DFT) guide the optimization of reaction pathways for this compound? Methodological Answer: DFT calculations can predict thermodynamic and kinetic parameters of key intermediates, such as transition states in cyclization steps. For example, hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy in modeling reaction energetics . These insights can prioritize solvent systems or catalysts that stabilize intermediates, reducing side reactions and improving regioselectivity .

Structural Characterization

Basic Question: Q. What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation, as shown for methyl 3-phenylisoxazole-5-carboxylate . Complementary techniques include:

- NMR : H and C NMR to confirm substituent positions (e.g., furan vs. isoxazole ring protons).

- FT-IR : Identification of ester carbonyl (C=O) stretching (~1700 cm) and furan C-O-C vibrations .

Advanced Question: Q. How can dynamic NMR or X-ray charge density analysis resolve ambiguities in conformational or electronic structure? Methodological Answer: Dynamic NMR at variable temperatures can detect restricted rotation in substituents (e.g., furan ring puckering). X-ray charge density maps derived from high-resolution SC-XRD data (e.g., using SHELXL ) reveal electron distribution in the isoxazole ring, aiding in understanding reactivity toward electrophiles or nucleophiles .

Biological Activity Assessment

Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., antimicrobial or anticancer potential)? Methodological Answer:

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s heterocyclic motifs .

Advanced Question: Q. How can structure-activity relationship (SAR) studies rationalize bioactivity discrepancies between this compound and its analogs? Methodological Answer: SAR analysis requires systematic variation of substituents (e.g., replacing the furan with thiophene) and comparative bioassays. Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., EGFR kinase), while Hammett plots correlate electronic effects of substituents with activity trends .

Computational and Mechanistic Studies

Advanced Question: Q. What quantum mechanical approaches are effective for modeling the compound’s reactivity in nucleophilic or electrophilic reactions? Methodological Answer: Time-dependent DFT (TD-DFT) predicts UV-Vis spectra for photochemical studies, while natural bond orbital (NBO) analysis identifies reactive sites. For example, the isoxazole ring’s electron-deficient C-4 position may favor nucleophilic attacks, guided by frontier molecular orbital (FMO) analysis .

Data Contradiction and Reproducibility

Advanced Question: Q. How should researchers address contradictions in reported spectroscopic data or bioactivity across studies? Methodological Answer:

- Cross-validation : Replicate synthesis and characterization using multiple techniques (e.g., HPLC for purity, HRMS for molecular ion confirmation) .

- Meta-analysis : Compare solvent effects, assay protocols (e.g., cell line viability thresholds), and statistical methods to identify confounding variables .

Safety and Handling

Basic Question: Q. What safety precautions are recommended for handling this compound in laboratory settings? Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards (H333) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Structural Modifications

Advanced Question: Q. What strategies can enhance the hydrolytic stability of the methyl ester group without compromising bioactivity? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.